4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine
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Overview
Description
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a phenyl group and a pyrrolidinyl group. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine typically involves multi-step organic reactions. One common approach is the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidinyl substituents. The final step involves the attachment of the morpholine ring. Key reagents and conditions include:
Pyrimidine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.
Phenyl and pyrrolidinyl substitution: These groups can be introduced via nucleophilic substitution reactions.
Morpholine attachment: This step often involves nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: A structurally related compound with similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit a range of biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring that are widely studied for their medicinal properties.
Uniqueness
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-2-6-15(7-3-1)18-19-16(21-8-4-5-9-21)14-17(20-18)22-10-12-23-13-11-22/h1-3,6-7,14H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRJKSURXKSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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